molecular formula C6H15ClN4O2 B15138258 Arginine-13C6,15N4 (hydrochloride)

Arginine-13C6,15N4 (hydrochloride)

Cat. No.: B15138258
M. Wt: 220.59 g/mol
InChI Key: KWTQSFXGGICVPE-GEJXSVJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arginine-13C6,15N4 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotopes .

Industrial Production Methods

Industrial production of Arginine-13C6,15N4 (hydrochloride) is carried out using advanced techniques such as stable isotope labeling with amino acids in cell culture (SILAC). This method allows for the efficient incorporation of isotopes into proteins of living cells, followed by mass spectrometry for identification and quantification .

Chemical Reactions Analysis

Types of Reactions

Arginine-13C6,15N4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include nitric oxide, citrulline, and various amino acid derivatives. These products are crucial for studying metabolic pathways and protein functions .

Scientific Research Applications

Arginine-13C6,15N4 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Arginine-13C6,15N4 (hydrochloride) involves its role as a precursor for nitric oxide synthesis. Nitric oxide is a potent vasodilator that plays a critical role in regulating blood flow and pressure. The labeled isotopes allow for precise tracking of arginine’s metabolic pathways and interactions with molecular targets such as nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

  • L-Arginine-13C6 hydrochloride
  • L-Arginine-15N4 hydrochloride
  • L-Lysine-13C6,15N2 hydrochloride

Uniqueness

Arginine-13C6,15N4 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in metabolic studies and protein quantification compared to single-labeled compounds .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

220.59 g/mol

IUPAC Name

2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;

InChI Key

KWTQSFXGGICVPE-GEJXSVJKSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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